molecular formula C17H20N6O4 B14480709 7-Theophyllineethanol, alpha-(N-methylnicotinamidomethyl)- CAS No. 69517-65-3

7-Theophyllineethanol, alpha-(N-methylnicotinamidomethyl)-

Cat. No.: B14480709
CAS No.: 69517-65-3
M. Wt: 372.4 g/mol
InChI Key: FZURPHWDTALDFA-UHFFFAOYSA-N
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Description

N-(3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-hydroxypropyl)-N-methylnicotinamide is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-hydroxypropyl)-N-methylnicotinamide typically involves multi-step organic reactions. The starting materials often include purine derivatives and nicotinamide, which undergo various chemical transformations such as alkylation, hydroxylation, and amide formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-hydroxypropyl)-N-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N-(3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-hydroxypropyl)-N-methylnicotinamide has several scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-hydroxypropyl)-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A purine nucleoside with similar structural features.

    Theophylline: A methylxanthine derivative with comparable biological activities.

    Nicotinamide: A vitamin B3 derivative that shares the nicotinamide moiety.

Uniqueness

N-(3-(1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-2-hydroxypropyl)-N-methylnicotinamide is unique due to its specific combination of purine and nicotinamide structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

69517-65-3

Molecular Formula

C17H20N6O4

Molecular Weight

372.4 g/mol

IUPAC Name

N-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl]-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C17H20N6O4/c1-20(15(25)11-5-4-6-18-7-11)8-12(24)9-23-10-19-14-13(23)16(26)22(3)17(27)21(14)2/h4-7,10,12,24H,8-9H2,1-3H3

InChI Key

FZURPHWDTALDFA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)C(=O)C3=CN=CC=C3)O

Origin of Product

United States

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